N,N,4,5-tetramethyl-1,3-thiazol-2-amine
Description
N,N,4,5-Tetramethyl-1,3-thiazol-2-amine is a thiazole derivative featuring methyl substituents at the 4- and 5-positions of the thiazole ring and two additional methyl groups on the amine nitrogen. The methyl groups likely enhance lipophilicity, influencing solubility and membrane permeability, critical for pharmacokinetics .
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
N,N,4,5-tetramethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H12N2S/c1-5-6(2)10-7(8-5)9(3)4/h1-4H3 |
InChI Key |
SCZMNJUYTYUOOV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)N(C)C)C |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The thiazol-2-amine scaffold is versatile, with substituents dictating biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Physicochemical Properties
- For example, this compound (calculated logP ~2.1) is more lipophilic than N,4-Dimethyl-1,3-thiazol-2-amine (logP ~1.3).
- Synthetic Accessibility : Methylation at the 4- and 5-positions may require regioselective reactions, such as using methyl iodide in cyclization steps, as seen in the synthesis of 4-(4′-nitrophenyl)thiazol-2-amine derivatives .
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